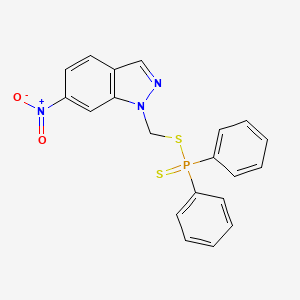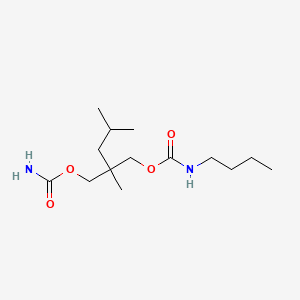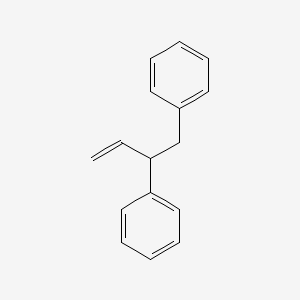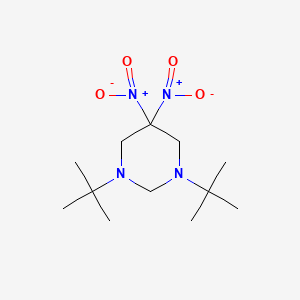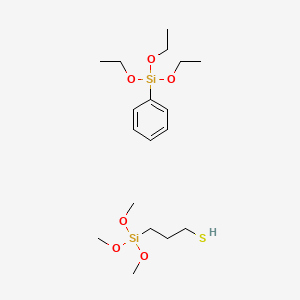
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a peroxoic acid group, a methoxy group, and a dimethylethyl ester group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester typically involves the reaction of 4-methoxy-4-oxobutanoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product. The reaction mechanism involves the formation of a peroxoic acid intermediate, which then reacts with the methoxy-oxo group to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The methoxy and oxo groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its reactive functional groups. The peroxoic acid group can participate in redox reactions, altering the oxidation state of target molecules. The methoxy and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The overall effect of the compound depends on the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-4-oxobutanoic acid
- 4-chloro-4-oxobutanoic acid
- 4-hydroxy-4-oxobutanoic acid
Uniqueness
Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the peroxoic acid group, which imparts distinct reactivity compared to other similar compounds
Propiedades
Número CAS |
29269-20-3 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 4-tert-butylperoxy-4-oxobutanoate |
InChI |
InChI=1S/C9H16O5/c1-9(2,3)14-13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 |
Clave InChI |
VAMBMSNSIPIASM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
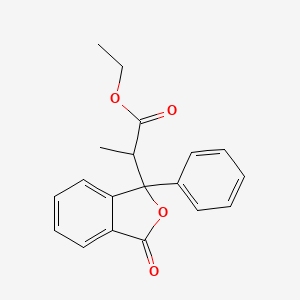
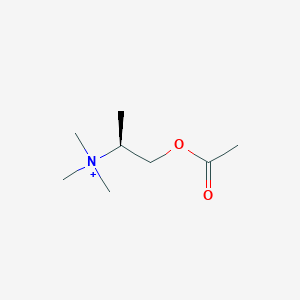

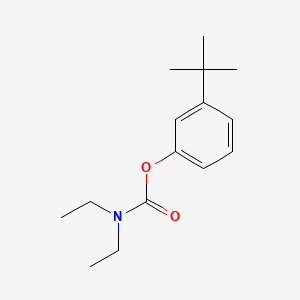
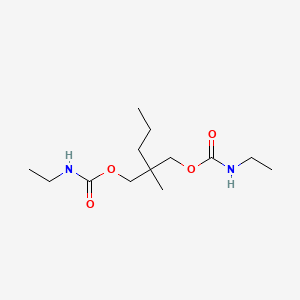
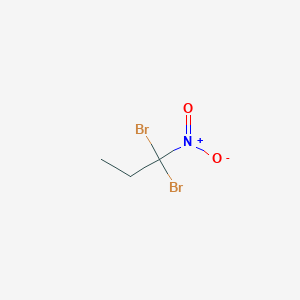
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
